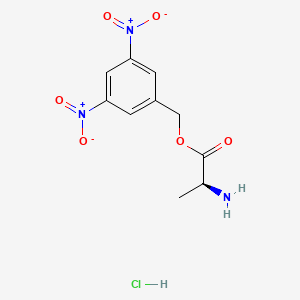![molecular formula C10H14Cl2N4O B6609768 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride CAS No. 2866353-04-8](/img/structure/B6609768.png)
3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride, also known as POD, is a synthetic compound that is increasingly being used in the laboratory for various scientific applications. It is a highly potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. POD is also being used as an experimental tool to study the role of COX-2 in various diseases and disorders.
Wissenschaftliche Forschungsanwendungen
3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride has a wide range of scientific research applications. It has been used to study the role of COX-2 in inflammation and pain, as well as to investigate the mechanism of action of non-steroidal anti-inflammatory drugs (NSAIDs). It has also been used to study the role of COX-2 in the development of cancer, cardiovascular diseases, and neurodegenerative diseases. 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride has also been used to study the role of COX-2 in the development of obesity and metabolic disorders.
Wirkmechanismus
3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride works by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that play an important role in inflammation and pain. By inhibiting the activity of COX-2, 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride reduces the production of prostaglandins, thus reducing inflammation and pain.
Biochemical and Physiological Effects
3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to inhibit the growth of cancer cells. It has also been shown to reduce the risk of cardiovascular diseases and to improve the symptoms of neurodegenerative diseases. In addition, 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride has been shown to reduce the risk of obesity and metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride in laboratory experiments is that it is highly potent and selective. It is also relatively easy to synthesize and is not toxic. However, one of the main limitations of using 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride is that it is not stable in solution and must be stored and handled carefully.
Zukünftige Richtungen
3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride has a wide range of potential future applications. It could be used to develop new drugs to treat inflammation and pain, as well as to develop new drugs to treat cancer, cardiovascular diseases, and neurodegenerative diseases. It could also be used to develop new drugs to treat obesity and metabolic disorders. In addition, 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride could be used to develop new diagnostic tests to detect the presence of COX-2 in various diseases and disorders. Finally, 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride could be used to develop new methods to study the role of COX-2 in various biological processes.
Synthesemethoden
3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride is synthesized through an organic chemical reaction known as a Friedel-Crafts alkylation. This reaction involves the reaction of a pyridine ring with an alkyl halide in the presence of an aluminum chloride catalyst. The reaction yields a product with a 3-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride structure.
Eigenschaften
IUPAC Name |
3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O.2ClH/c11-6-3-5-9-13-10(14-15-9)8-4-1-2-7-12-8;;/h1-2,4,7H,3,5-6,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLFWYHJHFDMRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6609709.png)

![5-tert-butyl 3-methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3,5-dicarboxylate](/img/structure/B6609727.png)
![methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate hydrochloride](/img/structure/B6609735.png)





